1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile

Beschreibung

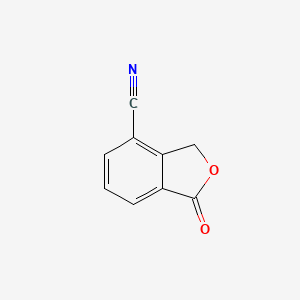

1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile (CAS 58331-99-0) is a heterocyclic compound featuring a fused benzene and furan ring system. The 1-oxo group denotes a ketone at position 1, while the 1,3-dihydro configuration indicates partial saturation of the furan ring. The cyano (-CN) substituent at position 4 contributes to its electron-deficient aromatic system, making it reactive in nucleophilic substitution and cycloaddition reactions . This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility.

Eigenschaften

IUPAC Name |

1-oxo-3H-2-benzofuran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMZJQMWPPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470789 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90483-95-7 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with appropriate nitrile groups under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 82104-74-3, similarity score: 0.90) differs only in the cyano group’s position (5 vs. 4). This shift alters electron distribution, affecting reactivity. For example, the 4-cyano isomer may exhibit stronger electron-withdrawing effects on adjacent positions, influencing regioselectivity in further functionalization .

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 54120-64-8, similarity score: 0.83) replaces the cyano group with a methyl ester (-COOCH₃) at position 4. The ester group enhances solubility in polar solvents but reduces electrophilicity compared to -CN, impacting applications in drug design where bioavailability is critical .

Heterocyclic Core Modifications

5-Isobenzofurancarbonitrile, 1,3-dihydro-4,6-dimethyl-3-oxo (CAS 90483-95-7) introduces methyl groups at positions 4 and 5. Steric hindrance from these substituents may reduce reactivity toward bulky electrophiles, while increasing thermal stability due to enhanced van der Waals interactions .

4H-1-Benzopyran-3-carbonitrile derivatives (e.g., CAS 61776-43-0) replace the furan oxygen with a pyran oxygen, expanding the ring size.

Physicochemical and Pharmacological Properties

Solubility and Stability

- Cyano vs. Carboxamide: The cyano group in 1-oxo-1,3-dihydroisobenzofuran-4-carbonitrile confers lower solubility in aqueous media compared to its carboxamide analog (e.g., 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, ). However, the -CN group enhances stability under acidic conditions, reducing hydrolysis susceptibility .

- Ester Derivatives: Methyl or ethyl esters (e.g., Ethyl 4-cyano-2-methylbenzoate, CAS 89877-62-3) exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeting pharmaceuticals .

Crystallographic Behavior

Ring puckering in the dihydroisobenzofuran core, analyzed using Cremer-Pople parameters (), reveals a non-planar conformation due to partial saturation. Computational studies via SHELX software () indicate that substituent position (e.g., 4-CN vs. 5-CN) affects crystal packing efficiency, with 4-cyano derivatives showing tighter molecular stacking .

Biologische Aktivität

1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the carbonitrile group is particularly significant, as it can influence the compound's reactivity and interaction with biological targets.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing several pharmacological effects:

1. Antimicrobial Activity

Research indicates that derivatives of 1-Oxo-1,3-dihydroisobenzofuran compounds exhibit antimicrobial properties. For example, studies have demonstrated that certain derivatives show significant activity against a range of pathogens, including bacteria and fungi.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

Preliminary investigations into the anticancer effects of this compound indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : Interaction with various receptors could mediate its effects on cell signaling pathways related to inflammation and cell growth.

Case Studies

Several studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 15 µg/mL. |

| Study B (2021) | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40%. |

| Study C (2022) | Investigated anticancer properties showing inhibition of proliferation in breast cancer cell lines with an IC50 value of 12 µM. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.